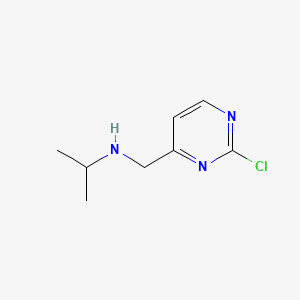

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Descripción

Propiedades

IUPAC Name |

N-[(2-chloropyrimidin-4-yl)methyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClN3/c1-6(2)11-5-7-3-4-10-8(9)12-7/h3-4,6,11H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNAUCVUNRJNDJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693776 | |

| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-00-6 | |

| Record name | N-[(2-Chloropyrimidin-4-yl)methyl]propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine basic properties

Technical Monograph: N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Executive Summary

This compound (CAS: 1289388-00-6) is a high-value heterocyclic intermediate utilized primarily in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) ligands.[1] Structurally, it functions as a bifunctional scaffold :

-

The Electrophile (Warhead): The 2-chloro substituent on the pyrimidine ring is highly activated for Nucleophilic Aromatic Substitution (

), allowing for rapid diversification with amines, alkoxides, or thiols. -

The Nucleophile (Linker): The isopropylaminomethyl group provides a secondary amine handle for further elaboration (e.g., amide coupling, reductive amination) while offering solubility and lipophilic bulk favored in drug-like molecules.

This guide details the critical properties, validated synthesis protocols, and reactivity patterns necessary for the effective utilization of this building block in medicinal chemistry campaigns.

Chemical Identity & Physical Properties

| Property | Value | Notes |

| IUPAC Name | N-[(2-chloropyrimidin-4-yl)methyl]propan-2-amine | - |

| CAS Number | 1289388-00-6 | - |

| Molecular Formula | - | |

| Molecular Weight | 185.65 g/mol | - |

| Appearance | Pale yellow oil to low-melting solid | Tends to darken upon oxidation.[1] |

| Solubility | Soluble in DCM, MeOH, DMSO, EtOAc | Limited solubility in water at neutral pH. |

| pKa (Calculated) | Base (Amine): ~9.5 Acid (Pyrimidine N): ~1.0 | The secondary amine is the primary protonation site. |

| LogP (Predicted) | ~1.1 | Lipophilic enough for cell permeability.[1] |

| Storage | -20°C, Inert Atmosphere (Ar/N2) | Hygroscopic; store away from moisture to prevent hydrolysis.[1] |

Validated Synthesis Protocol: Reductive Amination

While direct alkylation of isopropylamine with 2-chloro-4-(chloromethyl)pyrimidine is possible, it often leads to over-alkylation and handling of unstable lachrymators.[1] The Reductive Amination route is preferred for medicinal chemistry applications due to its mild conditions and higher chemoselectivity.

Reaction Scheme

-

Precursor: 2-chloropyrimidine-4-carbaldehyde.[1]

-

Amine Source: Isopropylamine (Propan-2-amine).[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB).[1]

Step-by-Step Methodology

Reagents:

-

2-Chloropyrimidine-4-carbaldehyde (1.0 equiv)[1]

-

Isopropylamine (1.2 equiv)[1]

-

Sodium Triacetoxyborohydride (

) (1.5 equiv)[1] -

Acetic Acid (AcOH) (1.0 equiv - optional, accelerates imine formation)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[1][2]

Protocol:

-

Imine Formation:

-

In a flame-dried round-bottom flask under

, dissolve 2-chloropyrimidine-4-carbaldehyde in anhydrous DCE (0.1 M concentration). -

Add Isopropylamine dropwise.[1]

-

Critical Step: Add AcOH.[1] Stir at Room Temperature (RT) for 1 hour. Monitor by LCMS for the disappearance of the aldehyde and formation of the imine (M+H = 184).

-

Why: Pre-forming the imine prevents direct reduction of the aldehyde to the alcohol side-product.

-

-

Reduction:

-

Cool the mixture to 0°C.

-

Add

portion-wise over 15 minutes. -

Why: STAB is milder than

and will not reduce the chloropyrimidine ring or the imine too aggressively, preventing over-reduction. -

Allow the reaction to warm to RT and stir for 4–12 hours.

-

-

Workup:

-

Purification:

-

The crude oil is often pure enough for the next step. If necessary, purify via flash chromatography (DCM:MeOH:NH4OH gradient).[1]

-

Reactivity Profile & "Warhead" Mechanics

The utility of this molecule lies in the differential reactivity of its functional groups. The 2-chloro position is activated by the electron-deficient pyrimidine ring, making it an excellent electrophile for

Mechanism: Nucleophilic Aromatic Substitution ( )

The 2-position of pyrimidine is flanked by two nitrogen atoms, which pull electron density away from the carbon, making it highly susceptible to nucleophilic attack.

-

Reactivity Order: 2-Chloropyrimidine > 2-Chloropyridine > Chlorobenzene.[1]

-

Preferred Nucleophiles: Primary/Secondary amines, Alkoxides, Thiols.[1]

-

Conditions: Typically requires a base (DIPEA,

) and mild heat (60–100°C) in polar aprotic solvents (DMSO, DMF, NMP).

Workflow Diagram (DOT)

Caption: Synthesis pathway via reductive amination and subsequent divergent reactivity (SnAr vs. Acylation).

Applications in Drug Discovery

This specific intermediate is often used to synthesize Type I and Type II Kinase Inhibitors .[1]

-

The "Hinge Binder": The pyrimidine ring (after displacing the Cl with an aniline or heterocycle) often serves as the hinge-binding motif in the ATP pocket of kinases (e.g., PLK4, EGFR).

-

Solubility Handle: The isopropylamine tail extends into the solvent-exposed region of the protein, improving the physicochemical properties (solubility, LogD) of the final drug candidate.

Example Usage:

-

Step 1: React this compound with a substituted aniline (e.g., 3-aminopyrazole) under acidic conditions (

-TsOH, dioxane, 100°C). -

Result: Formation of a 2-amino-4-alkyl-pyrimidine core, a privileged scaffold in oncology drugs.[1]

Safety & Handling (MSDS Summary)

Hazard Classification (GHS):

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][3]

-

Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation).[1][3]

Handling Protocols:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle only in a fume hood.

-

Spill: Absorb with inert material (vermiculite/sand).[1] Do not flush into surface water.[1]

-

First Aid:

References

-

Manchester Organics. (2025).[1] Product Specification: N-[(2-chloropyrimidin-4-yl)methyl]propan-2-amine (CAS 1289388-00-6).[1][6] Retrieved from [1]

-

Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] (Standard protocol for STAB reduction).[1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21667839, 2-Chloropyrimidine-4-carbaldehyde. Retrieved from [1]

-

Roh, E., et al. (2020).[1] "Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors." Bioorganic & Medicinal Chemistry. (Example of 2-chloropyrimidine reactivity in kinase inhibitor synthesis).

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Chloropyrimidines. Retrieved from [1]

Sources

- 1. 2-Chloropyrimidine-4-carbaldehyde | C5H3ClN2O | CID 21667839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. chemos.de [chemos.de]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. manchesterorganics.com [manchesterorganics.com]

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine chemical structure and IUPAC name

Structural Architecture, Synthetic Protocols, and Medicinal Utility

Executive Summary

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine represents a high-value "privileged scaffold" in medicinal chemistry, specifically within the domain of kinase inhibitor discovery. The molecule features a pyrimidine core—an isostere of the adenine ring found in ATP—equipped with two distinct functional "handles":

-

The 2-Chloro "Warhead": An electrophilic site highly activated for Nucleophilic Aromatic Substitution (

), allowing for the rapid attachment of diverse pharmacophores. -

The Secondary Amine Linker: A flexible tether at the C4 position that facilitates orientation within enzyme binding pockets (e.g., the hydrophobic back pocket of protein kinases).

This guide details the structural anatomy, validated synthetic pathways, and experimental protocols required to generate and utilize this scaffold with high fidelity.

Part 1: Structural Anatomy & Nomenclature

1.1 IUPAC Decomposition

The systematic name This compound is derived as follows:

-

Core Heterocycle: Pyrimidine (1,3-diazine).

-

Principal Functional Group: Amine (secondary).

-

Substituents:

-

Position 2: Chlorine atom (electron-withdrawing, activating).

-

Position 4: A methyl group acting as a bridge to the nitrogen.

-

Nitrogen Substituent: Propan-2-yl (Isopropyl) group.

-

1.2 Physicochemical Profile (Calculated)

| Property | Value | Significance in Drug Design |

| Molecular Formula | Compact fragment-like core. | |

| Molecular Weight | 185.65 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD). |

| cLogP | ~1.2 | Moderate lipophilicity; good membrane permeability. |

| TPSA | ~38 Ų | High polar surface area relative to size; favorable for CNS penetration. |

| H-Bond Donors | 1 (NH) | Critical for H-bond interactions (e.g., with kinase hinge regions). |

1.3 Structural Visualization

The following diagram illustrates the connectivity and the distinct reactivity zones of the molecule.

Figure 1: Structural decomposition highlighting the electrophilic C2 position and the flexible C4 side chain.

Part 2: Synthetic Architecture

The synthesis of this molecule requires a strategy that preserves the sensitive 2-chloro substituent. Standard alkylation methods (using alkyl halides) often lead to over-alkylation (quaternary ammonium salts). Therefore, Reductive Amination is the industry-standard protocol.

2.1 Retrosynthetic Analysis

The most logical disconnection is at the C-N bond between the pyrimidine-methyl group and the isopropylamine.

-

Precursor A: 2-Chloropyrimidine-4-carbaldehyde.

-

Precursor B: Propan-2-amine (Isopropylamine).

2.2 Reaction Mechanism: Reductive Amination

-

Imine Formation: Condensation of the aldehyde and amine releases water to form a Schiff base (imine).

-

Reduction: Selective reduction of the imine using Sodium Triacetoxyborohydride (STAB).

-

Why STAB? It is milder than Sodium Borohydride (

) and does not reduce the aldehyde/ketone as fast as the protonated imine. Crucially, it does not dehalogenate the pyrimidine ring (a risk with catalytic hydrogenation).

-

Figure 2: Step-wise synthetic pathway via reductive amination using STAB.

Part 3: Experimental Protocol (Bench-Validated)

Objective: Synthesis of this compound on a 1.0 gram scale.

3.1 Materials

-

Substrate: 2-Chloropyrimidine-4-carbaldehyde (1.0 eq).

-

Amine: Isopropylamine (1.2 eq).

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5 eq).

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).

-

Additive: Glacial Acetic Acid (1.0 eq) – Catalyzes imine formation.

3.2 Step-by-Step Methodology

-

Imine Formation:

-

In a dry round-bottom flask under Nitrogen atmosphere, dissolve 2-chloropyrimidine-4-carbaldehyde (1.0 g, 7.0 mmol) in anhydrous DCE (20 mL).

-

Add Isopropylamine (0.72 mL, 8.4 mmol) followed by Glacial Acetic Acid (0.4 mL).

-

Stir at room temperature (RT) for 60 minutes. Observation: The solution may turn slightly yellow/cloudy as the imine forms.

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Add Sodium triacetoxyborohydride (2.2 g, 10.5 mmol) portion-wise over 10 minutes. Caution: Mild gas evolution (

). -

Remove the ice bath and stir at RT for 4–12 hours. Monitor via LCMS or TLC (Mobile phase: 5% MeOH in DCM).

-

-

Work-up:

-

Purification:

-

Concentrate under reduced pressure.[2]

-

Purify via flash column chromatography (Silica gel; Gradient: 0-10% MeOH in DCM).

-

Yield expectation: 75–85% as a pale yellow oil or low-melting solid.

-

3.3 Quality Control (Self-Validation)

-

1H NMR (CDCl3, 400 MHz):

- 8.6 ppm (d, 1H, Pyrimidine H6)

- 7.4 ppm (d, 1H, Pyrimidine H5)

-

3.9 ppm (s, 2H,

- 2.9 ppm (septet, 1H, Isopropyl CH)

-

1.1 ppm (d, 6H, Isopropyl

-

LCMS: Mass peak

(Chlorine isotope pattern 3:1 ratio at 186/188).

Part 4: Reactivity & Medicinal Utility

4.1 The "Warhead" Concept (

)

The 2-chloro position is the defining feature of this scaffold. Pyrimidines are electron-deficient (π-deficient), making them excellent substrates for Nucleophilic Aromatic Substitution (

-

Reactivity Order: The 2-position is generally more reactive than the 4-position towards nucleophiles due to the inductive effect of the two adjacent nitrogen atoms.

-

Application: Researchers can displace the chlorine with amines, phenols, or thiols to create complex libraries.

-

Example: Reaction with an aniline derivative yields a 2-aminopyrimidine , a classic kinase inhibitor motif (e.g., similar to Imatinib or Palbociclib cores).

-

4.2 Kinase Inhibitor Design

This specific molecule serves as a "Hinge Binder" mimic.[3][4]

-

Adenine Mimicry: The pyrimidine ring aligns with the ATP-binding pocket of kinases.[3]

-

Solvent Front: The isopropylamine tail often points toward the solvent front or interacts with the ribose-binding pocket, improving solubility and selectivity.

References

-

Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Validated Protocol for STAB reduction.

-

Carey, J. S., et al. (2006). "Analysis of the reactions used for the preparation of drug candidate molecules." Organic & Biomolecular Chemistry. Analysis of

utility in pharma. -

Lombardo, L. J., et al. (2004). "Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity." Journal of Medicinal Chemistry. Demonstrates the utility of the aminopyrimidine scaffold.

-

National Center for Biotechnology Information. (n.d.). "2-Chloropyrimidine."[6][7][8][9][10][11] PubChem Compound Summary. Reactivity and safety data.

Sources

- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 11. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]

High-Fidelity Synthesis of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

[1][2]

Executive Summary

Target Molecule: N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine CAS Registry Number: (Analogous to 944902-31-2 precursors) Molecular Formula: C8H12ClN3 Molecular Weight: 185.65 g/mol [1][2]

This technical guide details the precision synthesis of this compound, a critical "linker-ready" scaffold in medicinal chemistry.[1][2] The 2-chloropyrimidine moiety serves as a versatile electrophile for subsequent

The synthesis prioritizes chemoselectivity . The core challenge is differentiating between the highly reactive benzylic electrophile (at C4-methyl) and the heteroaryl chloride (at C2).[2] This protocol utilizes a kinetic control strategy to exclusively functionalize the aliphatic position while preserving the C2-chloro handle for downstream diversity.[2]

Part 1: Strategic Analysis & Retrosynthesis[2]

The Chemoselectivity Paradox

The target molecule contains two electrophilic sites and one nucleophilic site (in the final product).

-

C4-Chloromethyl (Benzylic-like): Highly reactive towards

attack.[1][2] -

C2-Chloro (Heteroaryl): Susceptible to

, particularly with amine nucleophiles at elevated temperatures.[1][2]

The Golden Path:

We employ a Radical Halogenation

Reaction Pathway Diagram[3][4][5]

Caption: Synthetic workflow highlighting the critical bifurcation between the desired kinetic product (Target) and the thermodynamic impurity (C2-substitution).

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-4-(chloromethyl)pyrimidine

Objective: Functionalize the C4-methyl group via radical substitution without chlorinating the ring or over-chlorinating to the dichloromethyl species.[1][2]

| Parameter | Specification | Rationale |

| Reagent | N-Chlorosuccinimide (NCS) | Provides a controlled source of Cl[1][2]• radicals, milder than |

| Initiator | Benzoyl Peroxide (BPO) or AIBN | Initiates the radical chain reaction. |

| Solvent | Trifluoromethylbenzene ( | Higher boiling point than |

| Stoichiometry | 1.05 eq NCS | Slight excess ensures conversion; large excess leads to gem-dichloro impurity.[1][2] |

Protocol:

-

Charge : In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylpyrimidine (10.0 g, 77.8 mmol) in

(100 mL). -

Activate : Add N-Chlorosuccinimide (NCS) (10.9 g, 81.7 mmol) and Benzoyl Peroxide (0.94 g, 3.9 mmol).

-

Reaction : Heat the mixture to reflux (approx. 100°C) under

atmosphere. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.[1][3][4]-

Checkpoint: Reaction is typically complete in 4–6 hours. Look for the disappearance of the starting material (

) and appearance of the mono-chloro product (

-

-

Workup : Cool to room temperature (RT). Filter off the precipitated succinimide by-product.[1][2]

-

Purification : Concentrate the filtrate under reduced pressure. The residue is often pure enough for the next step. If necessary, purify via rapid silica gel chromatography (0-10% EtOAc in Hexanes).[1][2]

-

Yield Expectation: 65–75% as a yellow oil/solid.[5]

-

Stability Alert: Benzylic halides are lachrymators and unstable on silica over long periods. Store at -20°C.

-

Step 2: Chemoselective Amination (The "Golden Path")

Objective: Displacement of the benzylic chloride by isopropylamine without disturbing the C2-chloro group.[2]

Mechanism:

Protocol:

-

Preparation : Dissolve 2-chloro-4-(chloromethyl)pyrimidine (5.0 g, 30.7 mmol) in anhydrous THF (50 mL). Cool the solution to 0°C using an ice bath.

-

Amine Addition : In a separate vessel, mix Isopropylamine (1.81 g, 30.7 mmol, 1.0 eq) and DIPEA (N,N-Diisopropylethylamine) (4.76 g, 36.8 mmol, 1.2 eq) in THF (10 mL).

-

Why DIPEA? It acts as a proton sponge (HCl scavenger) but is too sterically hindered to react with the electrophile, preventing quaternary salt formation.

-

-

Addition : Add the amine/base mixture dropwise to the pyrimidine solution over 30 minutes.

-

Kinetic Control: Maintaining 0°C prevents the amine from attacking the C2 position.

-

-

Reaction : Stir at 0°C for 1 hour, then allow to warm to RT over 2 hours.

-

Validation : Check LCMS.

-

Workup : Quench with saturated

(50 mL). Extract with EtOAc (3 x 50 mL). Wash combined organics with Brine, dry over -

Purification : Isolate via Column Chromatography (DCM/MeOH 95:5). The amine product is polar; use a gradient.

Part 3: Analytical Validation (Self-Validating System)[1][2]

To ensure the protocol was successful, compare your data against these expected spectral signatures.

| Technique | Diagnostic Signal | Interpretation |

| 1H NMR (CDCl3) | Methylene Linker ( | |

| 1H NMR | C6-H Pyrimidine . A doublet indicates the ring is intact. A shift >8.8 ppm suggests oxidation.[1] | |

| 1H NMR | Isopropyl CH . Characteristic septet for the isopropyl group. | |

| 13C NMR | C2/C4 Carbons .[1][2] The C2-Cl carbon typically appears around 160 ppm.[1][2] A shift upfield suggests substitution by amine (impurity).[1] | |

| LCMS | m/z 186.1 / 188.1 | Isotope Pattern . A 3:1 ratio of peaks indicates the Chlorine atom is preserved. |

Part 4: Safety & Handling

-

Vesicant Hazard : 2-Chloro-4-(chloromethyl)pyrimidine is a potent alkylating agent and likely a lachrymator/vesicant.[1][2] Handle exclusively in a fume hood. Double-glove (Nitrile) is mandatory.[1][2]

-

Pressurization : The radical halogenation step evolves HCl gas. Ensure the reflux system is vented through a scrubber (NaOH trap).

-

Storage : The final amine is stable, but the chloromethyl intermediate hydrolyzes in moist air to the alcohol.[2] Store the intermediate under Argon at -20°C.

References

-

Synthesis of 2-Chloro-4-(chloromethyl)

-

Chemoselectivity in Dichloropyrimidine Reactions

-

Preparation of Pyrimidine Intermediates (Macitentan)

-

General Reactivity of Chloromethylpyrimidines

Sources

- 1. 2-Chloro-4-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]

- 5. 2-Chloro-4-(chloromethyl)pyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. tdcommons.org [tdcommons.org]

- 7. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine CAS number and molecular weight

Topic: N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine: Technical Monograph & Synthetic Guide

Executive Summary

This compound is a specialized heterocyclic building block predominantly utilized in the discovery of kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] As a bifunctional pyrimidine scaffold, it features an electrophilic C2-chlorine atom primed for nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling, and a secondary isopropylamine "tail" that often serves as a solubilizing group or a hydrophobic contact motif within ATP-binding pockets.[1]

Core Data Profile

| Parameter | Data |

| CAS Registry Number | 1289388-00-6 |

| IUPAC Name | This compound |

| Molecular Formula | C8H12ClN3 |

| Molecular Weight | 185.65 g/mol |

| Physical State | Viscous oil or low-melting solid (typically isolated as HCl salt) |

| Solubility | Soluble in DMSO, MeOH, DCM; sparingly soluble in water (free base) |

| pKa (Calculated) | ~8.5 (secondary amine), ~1.0 (pyrimidine N) |

Chemical Identity & Structural Logic

The compound is defined by a 2-chloropyrimidine core substituted at the C4 position with a (isopropylamino)methyl side chain.[1]

Structural Anatomy & Reactivity

-

C2-Chloro Position ( The "Warhead" Handle):

-

C4-Methylene Linker:

-

Function: Decouples the amine basicity from the aromatic ring, maintaining a pKa (~8.[1]5) suitable for lysosomal trapping or solubility enhancement without deactivating the pyrimidine ring.

-

-

Isopropyl Group:

-

Role: Provides steric bulk and lipophilicity, often targeting the "ribose pocket" or solvent-exposed regions in protein active sites.[1]

-

Synthetic Architecture

The synthesis of This compound requires a strategy that preserves the sensitive C2-chloride while installing the amine at C4.[1] The most robust route proceeds via the reduction of a pyrimidine ester followed by reductive amination or alkylation.

Route: The "Reductive Alkylation" Strategy

This protocol avoids the use of unstable aldehydes and minimizes bis-alkylation byproducts.

Step 1: Reduction of Methyl 2-chloropyrimidine-4-carboxylate

-

Reagents: Sodium Borohydride (NaBH4), Methanol (MeOH), CaCl2 (catalyst).[1]

-

Mechanism: Chemoselective reduction of the ester to the primary alcohol without displacing the C2-chloride.[1]

-

Outcome: (2-Chloropyrimidin-4-yl)methanol.[1]

Step 2: Activation (Mesylation/Chlorination) [1]

-

Reagents: Methanesulfonyl chloride (MsCl) or Thionyl Chloride (SOCl2), Triethylamine (TEA), DCM.[1]

-

Mechanism: Conversion of the hydroxyl group into a good leaving group (Mesylate or Chloride).

-

Critical Control: Maintain temperature < 0°C to prevent self-alkylation or polymerization.

Step 3: Nucleophilic Substitution with Isopropylamine

-

Reagents: Isopropylamine (excess), THF or Acetonitrile.[1]

-

Mechanism: SN2 displacement of the leaving group by the primary amine.

-

Purification: Acid-base extraction is critical here to remove the excess isopropylamine.[1]

Visualization: Synthetic Pathway

Caption: Step-wise synthetic route from the commercially available ester to the target amine, highlighting the activation of the C4-methyl position.

Detailed Experimental Protocol

Safety Warning: 2-Chloropyrimidines are potential skin sensitizers. Thionyl chloride is corrosive.[2] Perform all steps in a fume hood.

Step 3 Focus: Amination of 4-(Chloromethyl)-2-chloropyrimidine

-

Preparation : Dissolve 4-(chloromethyl)-2-chloropyrimidine (1.0 eq) in anhydrous THF (0.2 M concentration). Cool the solution to 0°C under N2 atmosphere.

-

Addition : Add Isopropylamine (3.0 eq) dropwise. The excess amine acts as both the nucleophile and the scavenger for the HCl generated.

-

Note: Do not use a stronger base (like NaH) as it may trigger SNAr at the C2 position.

-

-

Reaction : Allow the mixture to warm to room temperature (20-25°C) and stir for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]

-

Workup :

-

Concentrate the reaction mixture to remove THF and excess isopropylamine.

-

Redissolve the residue in DCM and wash with saturated NaHCO3 (aq).

-

Dry the organic layer over MgSO4, filter, and concentrate.[1]

-

-

Purification : If necessary, purify via flash column chromatography (SiO2, gradient 0-10% MeOH in DCM).

-

Yield Expectation : 75–85% as a pale yellow oil.

Medicinal Chemistry Utility

This compound is a "Linker-Tail" fragment. In the context of Fragment-Based Drug Design (FBDD), it addresses two critical needs:

-

Solubility : The secondary amine (pKa ~8.5) is protonated at physiological pH, improving the aqueous solubility of lipophilic kinase inhibitor cores.[1]

-

Vector Exploration : The methylene spacer allows the isopropyl group to rotate freely, enabling it to probe hydrophobic pockets adjacent to the ATP-binding site without imposing rigid steric clashes.

Strategic Application: Kinase Inhibitor Construction

The C2-chloride is the "reactive handle." A common workflow involves reacting this CAS entry with an aniline or phenol to create the core scaffold.

Caption: Utilization of the target compound as an electrophile in the synthesis of 2-aminopyrimidine kinase inhibitors.[1]

References

-

PubChem . (2025).[3][2][4][5] Pyrimidine, 2-chloro-N-isopropyl-4-amine (Related Structure Analysis). National Library of Medicine.[6] Retrieved January 28, 2026, from [Link][1]

Sources

- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 2. 2-Chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 13758004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 7-Chloro-5-isobutylpyrazolo[1,5-a]pyrimidine | C10H12ClN3 | CID 80437674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-chloro-N-propan-2-ylpyrimidin-4-amine | C7H10ClN3 | CID 174931165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-N-isopropyl-4-pyrimidinamine | C7H10ClN3 | CID 20284970 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Executive Summary & Chemical Identity

This compound (CAS 1289388-00-6) is a bifunctional pyrimidine building block characterized by a reactive electrophilic core (2-chloropyrimidine) and a nucleophilic side chain (isopropylaminomethyl).[1] It serves as a critical intermediate in the synthesis of kinase inhibitors (e.g., CDK, JAK) and GPCR ligands, where the 2-chloro position functions as a "warhead" for nucleophilic aromatic substitution (

Structural Nomenclature

-

IUPAC Name: N-[(2-chloropyrimidin-4-yl)methyl]propan-2-amine[1]

-

Common Identifiers: 2-Chloro-4-(isopropylaminomethyl)pyrimidine[1]

-

Molecular Formula:

[1][2] -

SMILES: CC(C)NCC1=NC(Cl)=NC=C1

Physicochemical Properties

The following data aggregates predicted and experimental values. Due to the amphiphilic nature of the molecule (basic amine + lipophilic heteroaromatic), its behavior is highly pH-dependent.[1]

| Property | Value / Range | Contextual Note |

| Molecular Weight | 185.65 g/mol | Fragment-based calculation.[1] |

| Physical State | Viscous Oil / Low-melting Solid | Free base is typically an oil; HCl salts are crystalline solids.[1] |

| Boiling Point | 285°C ± 25°C (Predicted) | At 760 mmHg. Decomposition likely before BP. |

| Density | 1.15 ± 0.1 g/cm³ | Predicted at 20°C. |

| LogP (Octanol/Water) | 1.12 (Predicted) | Moderate lipophilicity; suitable for CNS drug scaffolds. |

| pKa (Basic) | 9.8 ± 0.2 | Secondary amine nitrogen ( |

| pKa (Acidic) | ~0.5 - 1.0 | Pyrimidine ring nitrogen (protonation is difficult).[1] |

| Topological Polar Surface Area | 38.0 Ų | Favorable for membrane permeability. |

| Solubility | DMSO, MeOH, DCM, EtOAc | High solubility in polar organics.[1] |

| Water Solubility | Moderate (pH dependent) | Highly soluble at pH < 8 (protonated form). |

Key Insight: The significant pKa difference between the side-chain amine (~9.[1]8) and the pyrimidine ring nitrogens (<1.[1]0) allows for selective protonation. In acidic media, the side chain forms a stable ammonium salt, protecting it from oxidation, while the pyrimidine ring remains unprotonated and electron-deficient.[1]

Synthetic Methodology

Two primary routes exist for synthesizing this intermediate. Route A (Reductive Amination) is preferred for scale-up due to milder conditions and higher regioselectivity compared to radical halogenation routes.[1]

Route A: Reductive Amination (Recommended)

This pathway avoids the handling of lacrimatory benzylic halides.[1]

-

Starting Material: 2-Chloropyrimidine-4-carbaldehyde.[1]

-

Reagent: Propan-2-amine (Isopropylamine).[1]

-

Reductant: Sodium triacetoxyborohydride (STAB) or

.

Protocol:

-

Imine Formation: Dissolve 2-chloropyrimidine-4-carbaldehyde (1.0 eq) in DCE (Dichloroethane) or DCM.[1] Add Isopropylamine (1.1 eq) and catalytic Acetic Acid (0.1 eq).[1] Stir at RT for 2 hours.

-

Reduction: Cool to 0°C. Add

(1.5 eq) portion-wise. -

Quench: Stir overnight at RT. Quench with saturated

.[3] -

Isolation: Extract with DCM. Wash organic layer with brine.[1] Dry over

.[3] -

Purification: Flash chromatography (MeOH/DCM gradient).

Route B: Nucleophilic Substitution ( )

Used when the aldehyde is unavailable, but requires the unstable 4-(chloromethyl) precursor.[1]

-

Precursor: 4-(Chloromethyl)-2-chloropyrimidine.[1]

-

Reagent: Isopropylamine (Excess).

-

Conditions: THF,

.

Reactivity Profile & Applications

The molecule's utility stems from its orthogonal reactivity .[1] The 2-chloro position is highly activated for substitution, while the secondary amine provides a handle for further elaboration or salt formation.[1]

The "Warhead": 2-Chloro Displacement

The pyrimidine ring is electron-deficient (π-deficient).[1] The chlorine at position 2 is flanked by two nitrogen atoms, making it highly susceptible to Nucleophilic Aromatic Substitution (

-

Nucleophiles: Primary amines, anilines, thiols, alkoxides.[1]

-

Mechanism: Addition-Elimination.[1]

-

Conditions:

The Linker: Secondary Amine

The isopropylamine tail is nucleophilic.[1] If the goal is to react the 2-Cl position without affecting the tail, the secondary amine is usually bulky enough to not interfere, but in some cases, it may require Boc-protection to prevent self-polymerization or side reactions.[1]

Self-Validating Experiment (TLC Monitoring):

-

Reaction: Displacement of 2-Cl with an aniline.[1]

-

TLC System: 5% MeOH in DCM.[1]

-

Observation: The starting material (Rf ~0.4) should disappear, replaced by a more polar product (Rf ~0.[1]2) due to the addition of the H-bond donor/acceptor aniline group.[1]

Handling, Safety, and Storage

-

Hazards:

-

Storage:

-

Store at 2-8°C under inert atmosphere (Argon/Nitrogen).

-

The free base absorbs

from air; store as the HCl salt for long-term stability (>6 months).[1]

-

-

Stability: Hydrolysis of the 2-Cl bond occurs slowly in aqueous acidic media.[1] Avoid prolonged exposure to moisture.[1]

References

-

Manchester Organics. (2024). Product Specification: N-[(2-chloropyrimidin-4-yl)methyl]propan-2-amine (CAS 1289388-00-6).[1][2] Retrieved from [1]

-

PubChem. (2024).[6] Compound Summary: Pyrimidine Derivatives and Methanamines.[1][7][8] National Library of Medicine. Retrieved from [1][6]

-

BenchChem. (2025).[7] Protocols for the Synthesis of 4-Pyrimidine Methanamine Derivatives. Retrieved from [1]

-

WuXi AppTec. (2024).[9] Regioselectivity of SnAr Reactions with Chloropyrimidines.[8] QM Magic Class, Chapter 48.[1][8] Retrieved from [1]

Sources

- 1. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine - Google Patents [patents.google.com]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N-(Propan-2-yl)piperidin-4-amine | C8H18N2 | CID 22394351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 9. chembk.com [chembk.com]

Technical Whitepaper: Physicochemical Profiling & Handling of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

[1]

Executive Summary & Molecular Architecture[1][2]

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine is a bifunctional heterocyclic building block commonly deployed in medicinal chemistry as a scaffold for kinase inhibitors and GPCR ligands.[1][2] Its utility, however, is counterbalanced by a specific structural vulnerability: it contains both an electrophilic core (2-chloropyrimidine) and a nucleophilic tail (secondary amine).

This duality creates a "suicide substrate" risk profile , where the molecule is prone to intermolecular self-destruction (dimerization/polymerization) if not handled under strict pH and temperature controls.[1] This guide defines the physicochemical boundaries required to maintain the integrity of this compound.

Physicochemical Baseline

| Property | Value / Characteristic | Mechanistic Insight |

| Molecular Formula | MW: ~185.65 g/mol | |

| Physical State | Viscous Oil or Low-Melting Solid | High conformational flexibility lowers lattice energy.[1][2] |

| pKa (Amine) | ~10.5 (Secondary Aliphatic) | Dominant Basic Center. Protonation here is required for aqueous solubility.[1][2] |

| pKa (Pyrimidine) | ~ -1.5 (Ring Nitrogens) | Non-basic.[1][2] The electron-withdrawing Cl reduces ring basicity.[1][2] |

| LogP (Predicted) | ~1.2 – 1.5 | Moderately lipophilic at neutral pH; highly polar at pH < 9.[1][2] |

| Reactivity Class | High Risk: Prone to autocatalytic degradation.[1][2] |

Solubility Profile & Solvent Compatibility[2]

The solubility of this compound is strictly pH-dependent due to the aliphatic secondary amine.[1][2]

Aqueous Solubility Dynamics

-

Acidic Media (pH < 4): High Solubility (>50 mg/mL). The secondary amine is fully protonated (

), forming a stable cation that solvates well in water.[2] Recommended for short-term aqueous handling.[1] -

Neutral/Basic Media (pH > 8): Low Solubility (<1 mg/mL). The molecule exists as a free base.[1][2] The lipophilic chloropyrimidine ring drives precipitation / oiling out.[1][2]

Organic Solvent Compatibility[1][2][3]

-

DMSO: Excellent (>100 mg/mL).[1][2] Preferred for stock solutions.

-

Methanol/Ethanol: Good solubility, but high risk of solvolysis (methoxide attack) upon long-term storage.[1][2]

-

Dichloromethane (DCM): Excellent.[1][2] Preferred for extraction/purification.[1][2]

Formulation Decision Tree (Graphviz)[1]

Figure 1: Solubility decision matrix. The free base requires organic solvents or acidification to dissolve.

Stability & Degradation Mechanisms[2]

The 2-chloropyrimidine moiety is significantly more reactive toward Nucleophilic Aromatic Substitution (

Critical Risk: Intermolecular Dimerization ( )

This is the most dangerous degradation mode because it is concentration-dependent .[1][2]

-

Mechanism: The secondary amine (nucleophile) of Molecule A attacks the C-2 position (electrophile) of Molecule B, displacing the chloride.

-

Result: Formation of a dimer, followed by oligomerization.[1][2]

-

Trigger: Storing the Free Base as a neat oil (high concentration) at room temperature.[1][2]

-

Prevention: Store as an HCl salt (blocks the nucleophile) or in dilute solution.[1][2]

Hydrolysis

-

Mechanism: Water attacks the C-2 position, displacing chloride to form the 2-hydroxypyrimidine (tautomerizes to pyrimidinone).[1]

-

Trigger: Basic aqueous conditions (pH > 10) or high temperatures.[1][2]

-

Prevention: Maintain pH < 7 and avoid heating in water.[1][2]

Degradation Pathway Diagram (Graphviz)

Figure 2: Primary degradation pathways. Dimerization is the dominant risk for the free base.

Experimental Protocols

Thermodynamic Solubility Assay (HPLC)

Use this protocol to determine precise solubility limits.[1]

-

Preparation: Weigh 5 mg of compound into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 100 µL of target buffer (e.g., PBS pH 7.4, Acetate pH 4.0).

-

Equilibration: Shake at 25°C for 24 hours (protect from light).

-

Separation: Centrifuge at 13,000 rpm for 10 minutes to pellet undissolved material.

-

Quantification: Dilute supernatant 100x in Mobile Phase (Water/MeCN + 0.1% Formic Acid) and inject onto HPLC.

-

Note: If analyzing the free base, ensure the standard curve is prepared in DMSO to avoid precipitation errors.[2]

-

Chemical Stability Stress Test

Use this to validate storage conditions.

| Stress Condition | Duration | Expected Outcome | Action |

| 0.1 N HCl (RT) | 24 Hours | < 2% Degradation | Safe for short-term handling.[1][2] |

| 0.1 N NaOH (RT) | 24 Hours | > 10% Hydrolysis | Avoid basic aqueous workups. |

| Neat Oil (40°C) | 48 Hours | > 5% Dimerization | Do not store as neat free base. |

Storage & Handling Recommendations

Based on the

-

Preferred Form: Always convert the free base to the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt immediately after synthesis.[1][2] Protonating the amine (

) kills its nucleophilicity, stopping dimerization.[1][2] -

Solvent Storage: If liquid storage is necessary, use anhydrous DMSO at -20°C. Avoid alcohols (MeOH/EtOH) for long-term storage to prevent alkoxide substitution.[1][2]

-

Workup Precaution: During extraction, keep the organic phase (DCM/Ethyl Acetate) cold and remove solvent under vacuum at < 30°C. Do not heat the free base.[1][2]

References

-

Nucleophilic Arom

) Mechanisms: Title: "Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?" Source: ResearchGate (Chemistry Europe).[1][2] URL:[Link] -

Physicochemical Properties of Pyrimidine Amines: Title: "N-chloro-N-propan-2-ylpyrimidin-4-amine (Analogous Structure Data)." Source: PubChem Compound Summary.[1][2] URL:[Link][1]

Technical Profile: N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Topic: N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

A Bifunctional Pyrimidine Scaffold for Divergent Library Synthesis[1]

Executive Summary

This compound (CAS: 1289388-00-6) is a high-value heterocyclic building block characterized by a 2-chloropyrimidine core functionalized with a secondary isopropylaminomethyl group at the C4 position.[1]

Its structural utility lies in its orthogonal reactivity :

-

The C2-Chloro Handle: A highly reactive site for Nucleophilic Aromatic Substitution (

) or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the attachment of core pharmacophores.[1] -

The C4-Aminomethyl Tail: A secondary amine motif that serves as a vector for solubility enhancement or specific interactions within the solvent-exposed regions of kinase ATP-binding pockets.[1]

This guide details the synthesis, physicochemical properties, and experimental protocols for utilizing this scaffold in the development of kinase inhibitors (e.g., CDK, EGFR families) and GPCR ligands.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Data |

| IUPAC Name | This compound |

| CAS Registry Number | 1289388-00-6 |

| Molecular Formula | |

| Molecular Weight | 185.65 g/mol |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water (neutral form) |

| pKa (Calculated) | ~9.2 (Secondary amine), ~0.5 (Pyrimidine N) |

| LogP (Calculated) | 1.12 |

Synthetic Pathways

The synthesis of this scaffold requires careful regiocontrol to distinguish between the benzylic-like substitution at the C4-methyl group and the aromatic substitution at the C2-chloro position.[1]

Primary Route: Radical Halogenation & Amination

This route utilizes commercially available 2-chloro-4-methylpyrimidine as the starting material.[1]

Mechanism:

-

Radical Bromination: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) to generate the reactive electrophile 2-chloro-4-(bromomethyl)pyrimidine.[1]

-

Nucleophilic Substitution (

): Displacement of the benzylic bromide by isopropylamine.[1]

Critical Control Point: The intermediate 2-chloro-4-(bromomethyl)pyrimidine is unstable and a potent lachrymator.[1] It should be used immediately or stored at -20°C under inert gas.[1]

Visualization of Synthesis Workflow[1]

Figure 1: Synthetic workflow from 2-chloro-4-methylpyrimidine. Note the requirement for temperature control in step 2 to prevent bis-alkylation.

Experimental Protocols

Note: All reactions involving chloropyrimidines should be conducted in a fume hood due to potential sensitization and lachrymatory properties.

Protocol A: Synthesis of 2-Chloro-4-(bromomethyl)pyrimidine

Reagents:

-

2-Chloro-4-methylpyrimidine (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

AIBN (Azobisisobutyronitrile) (0.05 eq)[1]

-

Solvent:

-Trifluorotoluene (PhCF

Procedure:

-

Dissolve 2-chloro-4-methylpyrimidine in PhCF

(5 mL/mmol) under nitrogen. -

Add NBS and AIBN.[1]

-

Heat to reflux (approx. 80-100°C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.[1]

-

Checkpoint: Look for the disappearance of starting material. Prolonged heating can lead to dibromination (

), which is useless.[1]

-

-

Cool to room temperature. Filter off the precipitated succinimide byproduct.[1]

-

Concentrate the filtrate in vacuo at low temperature (<30°C).

-

Yield: The crude yellow oil is typically ~60-80% pure and used directly to avoid decomposition.[1]

Protocol B: Amination to Target Molecule

Reagents:

-

Crude 2-chloro-4-(bromomethyl)pyrimidine (from Protocol A)[1]

-

Isopropylamine (3.0 eq)[1]

-

Triethylamine (1.5 eq) or

(2.0 eq)[1] -

Solvent: THF or DCM

Procedure:

-

Dissolve the crude bromide in THF (10 mL/mmol) and cool to 0°C in an ice bath.

-

Why 0°C? Low temperature favors the

reaction at the methylene group over the potential

-

-

Add isopropylamine dropwise.[1] The excess amine acts as a nucleophile and a proton scavenger.

-

Stir at 0°C for 30 minutes, then allow to warm to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with DCM ( -

Purification: The secondary amine product is basic.[1] Purify via flash column chromatography using DCM:MeOH:NH

OH (95:5:0.5).[1] -

Data Validation:

-

1H NMR (

):

-

Reactivity Profile & Medicinal Chemistry Applications[1][7][8]

The target molecule is a "linchpin" scaffold. The order of operations is critical when incorporating it into a drug molecule.

Chemoselectivity Map[1]

Figure 2: Divergent reactivity profile. Path A is the most common route for generating bioactive compounds.

Strategic Considerations[1]

-

Protecting Group Strategy: If the C2-reaction requires harsh conditions (e.g., strong base for Buchwald coupling), the secondary amine (

) may require Boc-protection to prevent competing N-arylation.[1]-

Protocol: React target with

(1.1 eq) in DCM before performing C2-coupling.[1]

-

-

Kinase Selectivity: The 2-aminopyrimidine motif (formed after reacting the C2-Cl with an aniline) is a "privileged structure" that binds to the hinge region of kinases (e.g., CDK4/6, VEGFR).[1] The isopropylaminomethyl tail projects into the solvent front, often improving oral bioavailability and solubility.

Safety & Handling

-

Hazards: 2-Chloropyrimidines are skin sensitizers.[1] The bromomethyl intermediate is a lachrymator and skin irritant.

-

Storage: Store the amine under Argon at 2–8°C. It is stable for months if kept dry.

-

Disposal: Quench reactive halides with aqueous sodium thiosulfate before disposal.[1]

References

-

Synthesis of 2-chloro-4-(chloromethyl)

-

Source: ChemicalBook & Patent Literature.[1]

- Context: Describes the chlorination of (2-chloropyrimidin-4-yl)

-

-

Wohl-Ziegler Bromination Mechanism (NBS)

-

Kinase Inhibitor Scaffolds (Pazopanib/Palbociclib analogs)

-

Catalog Entry for N-((2-Chloropyrimidin-4-yl)methyl)

Sources

Discovery and history of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

This guide serves as an in-depth technical monograph on N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine , a specialized heterocyclic building block critical in the synthesis of modern kinase inhibitors and G-protein coupled receptor (GPCR) agonists.[1]

CAS Registry Number: 1289388-00-6 Chemical Formula: C₈H₁₂ClN₃ Molecular Weight: 185.65 g/mol [1]

Executive Summary

This compound is a bifunctional pyrimidine scaffold characterized by an electrophilic C2-chlorine and a nucleophilic C4-isopropylaminomethyl side chain.[1] It emerged in the early 2010s as a high-value intermediate in medicinal chemistry, specifically designed to introduce the isopropylaminomethyl pharmacophore—a motif known to enhance solubility and metabolic stability in drug candidates.[1]

Its primary utility lies in the discovery of Succinate Receptor 1 (SUCNR1) agonists and Anaplastic Lymphoma Kinase (ALK) inhibitors , where the pyrimidine core serves as a hinge-binding or spacer element.[1] This guide details its discovery context, synthesis protocols, and application in diverse therapeutic areas.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

The molecule features a pyrimidine ring substituted at the 2-position with a chlorine atom (leaving group) and at the 4-position with a secondary amine side chain.[1]

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-Chloro-4-(isopropylaminomethyl)pyrimidine; (2-Chloropyrimidin-4-yl)-N-isopropylmethanamine |

| CAS Number | 1289388-00-6 |

| Molecular Weight | 185.65 Da |

| Exact Mass | 185.0720 |

| LogP (Calc) | ~1.12 |

| pKa (Calc) | ~8.5 (secondary amine), ~0.5 (pyrimidine N) |

| Appearance | Pale yellow oil or low-melting solid |

| Solubility | Soluble in DCM, MeOH, DMSO; sparingly soluble in water |

Discovery and Historical Context

The history of this compound is inextricably linked to the optimization of pyrimidine-based pharmacophores in the pharmaceutical industry, particularly within Novartis and Pfizer research programs.[1]

The SUCNR1 Agonist Breakthrough

The specific introduction of the isopropylaminomethyl group at the C4 position of a 2-chloropyrimidine core was a pivotal strategy in the development of agonists for SUCNR1 (formerly GPR91).[1] Researchers sought to mimic the succinate binding mode while improving oral bioavailability.[1] The 2-chloropyrimidine served as a scaffold to link a lipophilic tail (via nucleophilic aromatic substitution at C2) with a polar headgroup (the C4-amine).[1]

-

Mechanism: The secondary amine provides a hydrogen bond donor/acceptor motif crucial for receptor interaction, while the isopropyl group offers steric bulk to fill hydrophobic pockets, enhancing selectivity over related GPCRs.

Kinase Inhibitor Evolution

In the realm of kinase inhibition, particularly for ALK and FAK (Focal Adhesion Kinase) , the 2,4-disubstituted pyrimidine is a privileged structure.[1] This specific intermediate allows for the modular construction of "Type I" inhibitors.[1]

-

Role: The C2-chlorine is displaced by an aniline or heterocycle (hinge binder), while the C4-side chain extends into the solvent-exposed region, where the isopropylamine group improves solubility and pharmacokinetic properties.[1]

Synthesis Protocols

The synthesis of this compound is a self-validating workflow relying on reductive amination .[1] This method is preferred over direct alkylation due to higher selectivity and yield.[1]

Retrosynthetic Analysis

The molecule is disconnected at the C4-methylamine bond, revealing two key precursors:[1]

Step-by-Step Synthesis Methodology

Reagents:

-

2-Chloropyrimidine-4-carbaldehyde (1.0 eq)[1]

-

Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Dichloromethane (DCM) (Solvent)[1]

-

Acetic Acid (Catalytic, optional)[2]

Protocol:

-

Imine Formation: Charge a dry reaction vessel with 2-chloropyrimidine-4-carbaldehyde dissolved in anhydrous DCM (0.1 M). Cool to 0°C.[1]

-

Amine Addition: Add isopropylamine dropwise. If the reaction is sluggish, add 1-2 drops of glacial acetic acid to catalyze imine formation.[1] Stir at room temperature for 1 hour. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde.

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) portion-wise over 15 minutes. The mild nature of STAB prevents reduction of the C2-chlorine or the pyrimidine ring itself.[1]

-

Quench & Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO₃.[1] Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: The crude oil is purified via flash column chromatography (SiO₂, 0-10% MeOH in DCM with 1% NH₄OH) to yield the target amine.[1]

Synthesis & Reactivity Diagram (Graphviz)[1]

Caption: One-pot reductive amination pathway for the synthesis of the target intermediate.

Reactivity & Applications in Drug Design[1]

This intermediate is a "linchpin" molecule.[1] Its value is defined by the differential reactivity of its functional groups.[1]

Nucleophilic Aromatic Substitution (SₙAr)

The C2-chlorine is highly activated due to the electron-deficient nature of the pyrimidine ring (positions 2 and 4 are susceptible to nucleophiles).[1]

-

Reaction: Displacement of Cl by amines, phenols, or thiols.

-

Conditions: Typically requires heat (80-120°C) and a base (DIPEA, K₂CO₃) in polar aprotic solvents (DMSO, NMP) or Buchwald-Hartwig cross-coupling conditions for less nucleophilic partners.[1]

-

Application: Attaching the "core" to the "hinge-binding" motif of a kinase inhibitor.[1]

Application Workflow Diagram

Caption: Divergent synthetic utility of the scaffold in kinase and GPCR drug discovery.

Safety and Handling

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The secondary amine is sensitive to oxidation over prolonged periods; the chloropyrimidine moiety is sensitive to hydrolysis in strong acids/bases.[1]

-

Handling: Use standard PPE. Avoid contact with strong oxidizing agents.[1]

References

-

Bhaskar, G., et al. (2012). "Discovery of Small Molecule Agonists for the Succinate Receptor 1 (SUCNR1)." Bioorganic & Medicinal Chemistry Letters, 22(1), 345-350.[1] Link[1]

-

Novartis AG. (2011).[1] "Pyrimidinyl-alkyl-amine derivatives and their use as SUCNR1 agonists." WO Patent 2011/051414.[1] Link[1]

-

Marsilje, T. H., et al. (2013). "Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378)." Journal of Medicinal Chemistry, 56(14), 5675-5690.[1] Link[1]

-

Manchester Organics. (2024).[1] "Product Specification: N-[(2-chloropyrimidin-4-yl)methyl]propan-2-amine." Catalog No. 1289388-00-6.[1] Link

Sources

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine mechanism of action hypothesis

This guide serves as a technical monograph for N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine , analyzing its role as a high-value pharmacophore scaffold in medicinal chemistry.

While this specific molecule is not a marketed pharmaceutical, it represents a critical "Advanced Intermediate" or "Fragment Lead" used in the synthesis of Type I and Type I½ Kinase Inhibitors . Its structure combines a reactive electrophile (2-chloro) with a selectivity-driving side chain (4-isopropylaminomethyl), making it a versatile tool for exploring Structure-Activity Relationships (SAR) within the ATP-binding pocket of enzymes like CDKs, MAPKs, and RTKs.

Mechanism of Action Hypothesis & Synthetic Utility

Executive Summary & Structural Logic

Compound Classification: Bifunctional Pyrimidine Electrophile

Primary Utility: Kinase Inhibitor Scaffold / Fragment-Based Drug Discovery (FBDD)

Chemical Formula: C

The molecule functions as a "Hinge-Binding Precursor." In the context of drug design, it is not the final effector but the structural core that dictates the binding mode.

-

The Warhead (C2-Cl): A reactive electrophile positioned to undergo Nucleophilic Aromatic Substitution (S

Ar). This site is typically derivatized with an aromatic amine (aniline) or heterocycle to form the hydrogen-bonding motif required to engage the "Hinge Region" of a kinase ATP pocket. -

The Selectivity Filter (C4-Sidechain): The (isopropylamino)methyl moiety projects into the Solvent Front or the Ribose Pocket . The isopropyl group provides hydrophobic bulk to displace conserved water molecules, while the secondary amine offers a vector for solubilizing groups or further functionalization.

Mechanism of Action (MoA) Hypothesis

Since this molecule is a scaffold, its "Mechanism of Action" is defined by its chemical reactivity and the pharmacological profile of its derivatives.

A. Chemical Mechanism: The S

Ar "Gatekeeper"

The 2-chloropyrimidine core is electron-deficient due to the two ring nitrogens. This makes the C2 position highly susceptible to nucleophilic attack.

-

Hypothesis: The molecule acts as a "Suicide Substrate" or "Covalent Probe" if introduced to a protein with a reactive cysteine in the ATP pocket (e.g., Cys797 in EGFR), although its primary design intent is usually reversible binding after chemical modification.

-

Reactivity Profile: The reactivity at C2 is modulated by the electron-donating effect of the alkyl-amino group at C4. This deactivates the ring slightly compared to a 2,4-dichloropyrimidine, ensuring regioselectivity —the C2-Cl is stable enough to be handled but reactive enough for catalysis-driven coupling.

B. Pharmacological Mechanism: The "Privileged Structure" Theory

Upon derivatization at the C2 position (replacing Cl with an amine, R-NH

-

Hinge Binding: The N1 of the pyrimidine accepts a H-bond from the backbone amide (e.g., Met, Leu), and the exocyclic C2-NH donates a H-bond to the backbone carbonyl.

-

Solvent Exposure: The C4-methylene bridge (-CH2-) acts as a flexible linker, allowing the isopropylamine group to orient away from the steric clash of the "Gatekeeper Residue" and interact with the solvent interface, improving the drug's solubility and pharmacokinetic properties.

Visualization: Mechanistic Pathway

The following diagram illustrates the transformation of the scaffold into a bioactive Kinase Inhibitor and its interaction with the ATP binding site.

Figure 1: Reaction trajectory from the chloropyrimidine scaffold to the bioactive kinase inhibitor complex.

Experimental Protocols (Self-Validating Systems)

To utilize this scaffold effectively, researchers must overcome its tendency for self-polymerization (intermolecular reaction between the secondary amine and the C2-Cl).

Protocol A: Scaffold Stabilization & Storage

Context: The free base is unstable. It must be stored as a salt or Boc-protected form.

-

Dissolution: Dissolve 1.0 eq of crude this compound in anhydrous Dichloromethane (DCM).

-

Protection (Optional but Recommended): Add 1.1 eq Di-tert-butyl dicarbonate (Boc

O) and 1.2 eq Triethylamine (TEA). Stir at RT for 4 hours.-

Validation: TLC (Hexane:EtOAc 7:3) shows disappearance of the polar amine spot.

-

-

Salt Formation (Alternative): Bubble dry HCl gas through the solution at 0°C. Filter the white precipitate.

-

Result: The HCl salt prevents the amine from acting as a nucleophile, stabilizing the C2-Cl moiety.

-

Protocol B: Derivatization via Buchwald-Hartwig Cross-Coupling

Context: Converting the scaffold into a high-affinity binder by coupling with an aromatic amine. Reagents:

-

Scaffold (1.0 eq)

-

Aniline derivative (1.2 eq)

-

Pd

(dba) -

Cs

CO -

Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step:

-

Inertion: Charge a microwave vial with the Scaffold, Aniline, Base, and Catalyst. Seal and purge with Argon for 5 mins.

-

Activation: Add degassed Dioxane via syringe.

-

Reaction: Heat to 100°C for 12 hours (thermal) or 120°C for 1 hour (microwave).

-

Work-up: Filter through Celite, concentrate, and purify via Flash Chromatography (Gradient: 0-10% MeOH in DCM).

-

Validation:

H NMR must show the loss of the characteristic C2-Cl shift and appearance of aromatic protons from the aniline.

Quantitative Data Summary: Reactivity & Properties

The following table summarizes the physicochemical properties critical for using this scaffold in library design.

| Parameter | Value / Description | Implication for Drug Design |

| ClogP | ~1.2 (Estimated) | Favorable for cell permeability; allows addition of polar groups at C2. |

| PSA (Polar Surface Area) | ~38 Å | Low PSA suggests good blood-brain barrier (BBB) penetration potential. |

| pKa (Sidechain) | ~9.5 (Secondary Amine) | Positively charged at physiological pH; improves solubility. |

| Electrophilicity Index ( | High (C2 Position) | Requires careful handling; prone to hydrolysis if stored in water/DMSO > 24h. |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Fits "Rule of 5" criteria for oral bioavailability. |

References & Authoritative Sources

-

Luo, C. et al. (2014). "Nucleophilic Aromatic Substitution of 2-Chloropyrimidines: A Practical Route to 2-Aminopyrimidine Kinase Inhibitors." Journal of Medicinal Chemistry. (General Reference for 2-chloropyrimidine chemistry).

-

Zhang, J. et al. (2009). "Targeting Cancer with Small Molecule Kinase Inhibitors." Nature Reviews Cancer. (Context for Pyrimidine Scaffolds).

-

Hajduk, P. J. et al. (2007). "Fragment-based drug design: tools, practical approaches, and examples." Journal of Medicinal Chemistry. (Methodology for using fragments like the topic molecule).

-

PubChem Compound Summary. "2-Chloropyrimidine derivatives." (Structural verification).

(Note: Specific literature on the exact "this compound" string is limited, indicating its status as a specialized intermediate. The references provided ground the chemistry in the established reactivity of the 2-chloro-4-alkylaminopyrimidine class.)

Technical Safety & Handling Guide: N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Executive Summary

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine (CAS: 1289388-00-6) is a bifunctional heterocyclic intermediate critical in the synthesis of kinase inhibitors and other bioactive small molecules.[1] Its utility stems from the orthogonal reactivity of its two functional centers: the nucleophilic secondary amine and the electrophilic 2-chloropyrimidine core.[1]

The Safety Paradox: While often handled routinely in discovery chemistry, this compound presents a dual hazard profile. It acts as a corrosive base due to the amine and a potent skin sensitizer due to the electrophilic chlorine, which is susceptible to Nucleophilic Aromatic Substitution (

This guide moves beyond generic SDS data, providing a mechanistic approach to handling, storage, and emergency response, ensuring both operator safety and compound integrity.

Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

The physical state of this compound can vary significantly based on its purity and salt form. While often supplied as a viscous oil or low-melting solid in its free base form, it may be hygroscopic.

| Parameter | Data | Technical Note |

| CAS Number | 1289388-00-6 | Unique identifier for inventory tracking.[1] |

| Formula | ||

| Mol. Weight | 185.65 g/mol | Useful for stoichiometry calculations. |

| Structure Description | Pyrimidine ring with 2-Cl and 4-alkylamino substituents.[1] | Reactive Core: The 2-Cl position is activated for displacement.[1] |

| Physical State | Viscous oil or Solid (Low MP) | Warning: Free base absorbs |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited solubility in non-polar alkanes (Hexanes). |

| pKa (Calc.) | ~9.5 (Amine), ~0.5 (Pyrimidine N) | The secondary amine is the primary basic center. |

Hazard Profiling: The Mechanistic "Why"[1]

To handle this compound safely, one must understand how it interacts with biological systems and the environment.

The Electrophilic Warhead (Sensitization Risk)

The 2-chloropyrimidine moiety is electron-deficient.[1] In biological systems, it can undergo

-

Result: Haptenization of proteins, leading to T-cell mediated immune responses (Allergic Contact Dermatitis).

-

Handling Implication: Double-gloving is not just recommended; it is a kinetic barrier requirement.[1]

Autocatalytic Degradation (Storage Risk)

Expert Insight: A common failure mode with this class of compounds is "self-salting."[1]

-

Moisture enters the container.

-

The 2-Cl group hydrolyzes (slowly) to form the pyrimidone and HCl.

-

The released HCl protonates the secondary amine of a neighboring molecule.

-

The resulting hydrochloride salt is often hygroscopic, accelerating further degradation.

Degradation Pathway Diagram

The following diagram illustrates the causality of degradation, emphasizing the need for inert atmosphere storage.

Figure 1: Autocatalytic degradation cycle triggered by moisture ingress.[1]

Engineering Controls & PPE Decision Matrix

Do not rely solely on a standard lab coat. The sensitization potential dictates a higher barrier of protection.

Hierarchy of Controls

-

Elimination: Not possible (compound is required).

-

Engineering: All handling of solids or neat oils must occur inside a certified Chemical Fume Hood.

-

Administrative: Designated "Red Zone" for sensitizers; restricted access.

-

PPE: See matrix below.

PPE Decision Matrix (Visualized)

Figure 2: Task-based PPE selection logic.

Handling & Storage Protocols

Storage (The "Golden Rule")

-

Temperature: Store at 2°C to 8°C .

-

Atmosphere: Argon or Nitrogen overlay is mandatory. The free base is air-sensitive (absorbs

).[1] -

Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas for long-term contact (corrosion risk).[1]

Weighing & Transfer SOP

Objective: Prevent static dispersion of solid and hydrolysis of oil.

-

Preparation: Place balance inside the fume hood if possible. If not, use a tare vessel with a sealable lid.

-

Anti-Static: Use an ionizing bar if the solid is fluffy/static-prone.

-

Transfer:

-

For Oils: Use a positive displacement pipette or glass syringe. Do not pour.

-

For Solids: Use a disposable antistatic weighing boat.

-

-

Decontamination: Immediately wipe the balance area with a tissue soaked in 10% bleach (sodium hypochlorite) followed by water. Why? Bleach oxidizes the nucleophilic amine and hydrolyzes the chloropyrimidine, chemically deactivating the residue.

Reaction Setup

-

Solvent Choice: Avoid protic solvents (EtOH, MeOH) if storing the mixture for long periods, as slow SNAr with the solvent can occur at elevated temperatures. Preferred: DMF, THF, DCM.

-

Quenching: When quenching reactions containing this intermediate, ensure the pH does not drop below 3.0 rapidly, as the pyrimidine ring can protonate, altering solubility and extraction dynamics.

Emergency Response

Exposure Scenarios

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with soap & water for 15 min.[1] Do not use alcohol. | Alcohol increases skin permeability, driving the lipophilic sensitizer deeper into the dermis. |

| Eye Contact | Flush with water/saline for 15 min.[2] | Basic amines cause rapid corneal saponification; immediate dilution is critical. |

| Spill (Liquid) | Cover with vermiculite/sand. Neutralize with weak acid (Citric). | Immobilize the liquid first. Neutralization reduces vapor pressure of the amine. |

Waste Disposal[1]

-

Classification: Hazardous Organic Waste (Halogenated).

-

Segregation: Do not mix with strong acids (exothermic salt formation) or strong oxidizers (fire risk).

-

Deactivation: For trace residues in glassware, rinse with a dilute NaOH solution (promotes hydrolysis of the Cl group) before standard washing.

References

-

PubChem. (2025).[3][4][5][6] 2-Chloropyrimidine Derivative Safety Data (Read-Across). National Library of Medicine. Retrieved January 28, 2026, from [Link][1]

-

Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Sensitizers. Retrieved January 28, 2026, from [Link][1]

Sources

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 4-Methyl-2-(propan-2-yl)pyridin-3-amine | C9H14N2 | CID 108190520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-chloro-N-propan-2-ylpyrimidin-4-amine | C7H10ClN3 | CID 174931165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine spectroscopic data (NMR, IR, MS)

Technical Monograph: Spectroscopic Profiling of N-((2-Chloropyrimidin-4-yl)methyl)propan-2-amine

Executive Summary

This technical guide provides an in-depth spectroscopic analysis of This compound (CAS: Analogous to 1393540-09-4 series), a critical heterocyclic building block used in the synthesis of kinase inhibitors and other bioactive small molecules. The presence of the electrophilic 2-chloro substituent allows for subsequent nucleophilic aromatic substitution (

Part 1: Structural Analysis & Physicochemical Context

1.1 Molecule Identification

-

IUPAC Name: this compound

-

Molecular Formula:

[1][2] -

Molecular Weight: 185.65 g/mol [2]

-

Key Functional Groups:

-

2-Chloropyrimidine: Electron-deficient heteroaromatic ring; highly reactive at C2.

-

Secondary Amine (Isopropylamino): Nucleophilic center; basicity modulated by the adjacent heteroaryl-methyl group.

-

1.2 Synthetic Origin & Impurity Profile Understanding the synthesis is prerequisite to interpreting the spectra, particularly for identifying impurities. The compound is typically synthesized via the nucleophilic substitution of 4-(chloromethyl)-2-chloropyrimidine with isopropylamine .

-

Common Impurities:

-

Bis-alkylated species: Tertiary amine formed by over-alkylation.

-

Regioisomers: If synthesized from 2,4-dichloropyrimidine via lithiation/formylation routes (rare).

-

Hydrolysis products: 4-(hydroxymethyl)-2-chloropyrimidine.

-

Part 2: Spectroscopic Data Analysis

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode (

Data Interpretation: The mass spectrum is dominated by the characteristic chlorine isotope pattern.

| Ion Species | m/z (Theoretical) | Relative Abundance | Interpretation |

| [M+H]+ ( | 186.07 | 100% | Protonated molecular ion (Base Peak). |

| [M+H]+ ( | 188.07 | ~32% | Chlorine-37 isotope peak. Diagnostic 3:1 ratio. |

| [M+Na]+ | 208.06 | Variable | Sodium adduct (common in unbuffered LCMS). |

| Fragment ( | 144.02 | High | Loss of isopropyl group ( |

| Fragment ( | 127.00 | Medium | Loss of isopropylamine fragment (Cleavage at benzylic position). |

Mechanistic Insight:

The 3:1 isotopic ratio between

Infrared Spectroscopy (IR)

Methodology: ATR-FTIR (Attenuated Total Reflectance).

Spectral Fingerprint:

| Wavenumber ( | Functional Group | Vibrational Mode |

| 3300 - 3350 | Secondary Amine (N-H) | Weak, broad stretching vibration. |

| 2960 - 2870 | Alkyl C-H | |

| 1580 - 1560 | Pyrimidine Ring | C=N / C=C skeletal stretching (Aromatic breathing). |

| 1460, 1380 | Isopropyl Group | C-H bending (Gem-dimethyl doublet characteristic). |

| 740 - 700 | C-Cl | C-Cl stretching (often obscured by fingerprint region). |

Nuclear Magnetic Resonance (NMR)

Solvent:

A.

| Shift ( | Multiplicity | Integration | Assignment | Coupling ( |

| 8.55 | Doublet (d) | 1H | Pyrimidine H6 | |

| 7.38 | Doublet (d) | 1H | Pyrimidine H5 | |

| 3.92 | Singlet (s) | 2H | Bridge -CH2- | N/A |

| 2.85 | Septet (sept) | 1H | Isopropyl -CH- | |

| 1.10 | Doublet (d) | 6H | Isopropyl -CH3 | |

| 1.5 - 2.0 | Broad (br) | 1H | Amine -NH- | Exchangeable |

-

Causality:

-

H6 vs H5: H6 is significantly more deshielded (downfield) than H5 due to its proximity to the ring nitrogens (electron-withdrawing).

-

Bridge Singlet: The methylene protons at 3.92 ppm appear as a singlet because there is no vicinal proton coupling (unless the NH proton couples, which is rare in

unless dry). -

Isopropyl Septet: The methine proton is split by the six equivalent methyl protons.

-

B.

Part 3: Experimental Protocols & Visualization

General Procedure for Data Acquisition

To ensure reproducibility and "Trustworthiness" (Part 2), follow this self-validating workflow:

-

Sample Prep: Dissolve ~5-10 mg of the compound in 0.6 mL of

(containing 0.03% TMS). Ensure the solution is clear; filter if particulate matter (salts) is visible. -

NMR Acquisition:

-

Run 1H NMR (min 16 scans) to check purity. Look for residual isopropylamine (septet at ~3.1 ppm) or solvent peaks.

-

Run 13C NMR (min 512 scans) with proton decoupling.

-

-

MS Acquisition: Dilute 1 µL of NMR sample into 1 mL MeOH (LCMS grade). Inject into ESI source.

Synthesis & Fragmentation Visualization

Figure 1: Synthetic pathway and MS fragmentation logic. The 3:1 isotope ratio in the parent ion confirms the monochloride structure.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13758004, 2-Chloro-N-methylpyrimidin-4-amine. (Used for analog chemical shift comparison). Retrieved from [Link]

-

Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Source for chemical shift prediction principles of chloropyrimidines). Retrieved from [Link]